molecular formula C8H8N2O B8325677 5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile

5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile

Cat. No. B8325677
M. Wt: 148.16 g/mol
InChI Key: LAKZLLXWBFFTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-ethyl-2-formyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(5-11)10-7/h3,5,10H,2H2,1H3

InChI Key

LAKZLLXWBFFTOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N1)C=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

POCl3 (3.3 ml, 35.67 mmol) was added to 1,2-dichloroethane (4 ml), then anhydrous DMF (2.75 ml, 35.67 mmol) was added very slowly. The mixture was stirred at room temperature for ˜10 minutes. 5-Ethyl-1H-pyrrole-3-carbonitrile (Intermediate 30, 856 mg, 7.13 mmol) in 1,2-dichloroethane (2 ml) was added dropwise and the mixture was heated at 80° C. for ˜30 minutes. The mixture was cooled to room temperature and sodium acetate (2.5 g/5 ml) was added and the mixture was stirred for 1 h. The brown/black emulsion was extracted with DCM (4×50 ml). The combined organic phase was washed with water (2×50 ml) dried over Na2SO4 and concentrated in vacuo to give the title compound. (819 mg).
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Quantity
856 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.